N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the survival and proliferation of B-cell malignancies. TAK-659 has been shown to have potential as a therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
TAK-659 selectively targets BTK, a key signaling molecule in N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development and function. Upon N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride activation, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by TAK-659 blocks N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling and induces apoptosis in B-cell malignancies.
Biochemical and physiological effects:
TAK-659 has been shown to selectively inhibit BTK with high potency and specificity. Inhibition of BTK by TAK-659 leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cell malignancies. In addition, TAK-659 has been shown to induce apoptosis in B-cell lines and primary CLL cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its high potency and specificity for BTK. This allows for the selective inhibition of N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling in B-cell malignancies, while minimizing off-target effects. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of TAK-659 as a therapeutic agent for B-cell malignancies. One potential direction is the combination of TAK-659 with other targeted agents, such as venetoclax, which has shown efficacy in CLL and MCL. Another direction is the development of TAK-659 as a first-line therapy for CLL and MCL, either as a single agent or in combination with other agents. Finally, further preclinical and clinical studies are needed to fully understand the potential of TAK-659 as a therapeutic agent for B-cell malignancies.
Métodos De Síntesis
TAK-659 can be synthesized using a multi-step process involving various chemical reactions. The synthesis starts with the reaction of 2-bromo-4-methoxythiophenol with 2-mercaptoaniline to form 2-(2-methoxyphenylthio)aniline. This intermediate is then reacted with 2-bromo-1-(dimethylamino)propane to form N,N-dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine. Finally, this compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that TAK-659 inhibits N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling and induces apoptosis in B-cell lines. In vivo studies in mouse models of CLL and MCL have demonstrated that TAK-659 significantly reduces tumor burden and prolongs survival.
Propiedades
Número CAS |
128959-28-4 |
---|---|
Fórmula molecular |
C18H24ClNOS |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H23NOS.ClH/c1-14(19(2)3)13-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20-4;/h5-12,14H,13H2,1-4H3;1H |
Clave InChI |
NCAPSIOMQAOOPK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)N(C)C.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)N(C)C.Cl |
Sinónimos |
Benzeneethanamine, 2-((2-methoxyphenyl)thio)-N,N,alpha-trimethyl-, hyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.